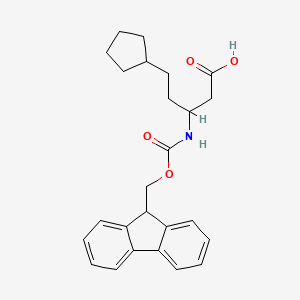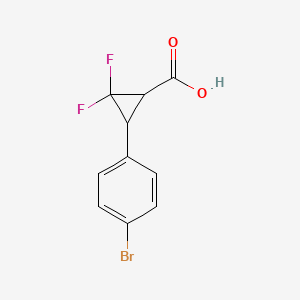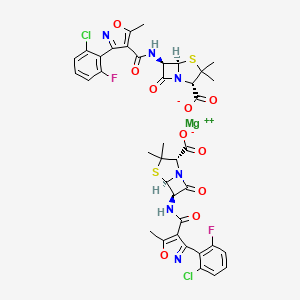
4-methoxy-3-(2-(4-methyl-1H-pyrazol-1-yl)ethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzaldehído es un compuesto orgánico que pertenece a la clase de los benzaldehídos. Presenta un grupo metoxi, un anillo de pirazol y un enlace etoxi, lo que lo convierte en una molécula versátil en diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzaldehído típicamente implica la reacción del 4-metoxibenzaldehído con 4-metil-1H-pirazol en presencia de una base y un solvente adecuados. Las condiciones de reacción a menudo incluyen:
Base: Carbonato de potasio o hidruro de sodio
Solvente: Dimetilformamida (DMF) o tetrahidrofurano (THF)
Temperatura: Temperatura ambiente a condiciones de reflujo
La reacción procede a través de una sustitución nucleofílica, donde el anillo de pirazol se une a la parte de benzaldehído a través del enlace etoxi.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para asegurar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzaldehído puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Conversión al ácido carboxílico correspondiente utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Reducción al alcohol correspondiente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de halogenación o nitración pueden introducir grupos funcionales adicionales en el anillo del benzaldehído.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador como el cloruro de hierro(III).
Principales Productos Formados
Oxidación: Ácido 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzoico
Reducción: Alcohol 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)bencílico
Sustitución: Derivados halogenados o nitrados del compuesto original
Aplicaciones Científicas De Investigación
El 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzaldehído tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de compuestos heterocíclicos.
Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado como un posible compuesto líder para el desarrollo de fármacos, particularmente en el tratamiento de enzimas o receptores específicos.
Industria: Utilizado en la producción de productos químicos y materiales especiales, incluidos polímeros y materiales avanzados para la electrónica.
Mecanismo De Acción
El mecanismo de acción del 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzaldehído implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Se sabe que el anillo de pirazol interactúa con varios objetivos biológicos, potencialmente inhibiendo o modulando su actividad. Las vías y objetivos exactos dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzoico
- Alcohol 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)bencílico
- 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzamida
Singularidad
El 4-metoxi-3-(2-(4-metil-1H-pirazol-1-il)etoxi)benzaldehído es único debido a su combinación específica de grupos funcionales, que le confieren una reactividad química y una actividad biológica distintivas. La presencia del anillo de pirazol y el grupo metoxi aumenta su potencial como intermedio versátil en la síntesis orgánica y su aplicabilidad en diversos campos científicos.
Propiedades
Fórmula molecular |
C14H16N2O3 |
|---|---|
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
4-methoxy-3-[2-(4-methylpyrazol-1-yl)ethoxy]benzaldehyde |
InChI |
InChI=1S/C14H16N2O3/c1-11-8-15-16(9-11)5-6-19-14-7-12(10-17)3-4-13(14)18-2/h3-4,7-10H,5-6H2,1-2H3 |
Clave InChI |
GGVOPLDFOZKYBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1)CCOC2=C(C=CC(=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-chloro-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B12302585.png)



![2-[(5-Chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B12302617.png)
![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B12302629.png)

![N-[2-[2-[2-[2-[2-[2-[2-[2-(carbamothioylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12302644.png)


![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
